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molecular formula C10H11NO3 B563091 4-Anilino-4-oxobutanoic Acid-d5 CAS No. 840529-98-8

4-Anilino-4-oxobutanoic Acid-d5

Cat. No. B563091
M. Wt: 198.233
InChI Key: KTFGFGGLCMGYTP-RALIUCGRSA-N
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Patent
US04004074

Procedure details

The copolymer of vinyl mercaptan and maleic anhydride which is further reacted with p-amino benzoic acid to form polymeric succinanilic acid,
Name
vinyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(S)=C.[C:4]1(=[O:10])[O:9][C:7](=[O:8])[CH:6]=[CH:5]1.[NH2:11][C:12]1[CH:20]=[CH:19][C:15](C(O)=O)=[CH:14][CH:13]=1>>[C:4]([OH:9])(=[O:10])[CH2:5][CH2:6][C:7]([NH:11][C:12]1[CH:20]=[CH:19][CH:15]=[CH:14][CH:13]=1)=[O:8]

Inputs

Step One
Name
vinyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)NC1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04004074

Procedure details

The copolymer of vinyl mercaptan and maleic anhydride which is further reacted with p-amino benzoic acid to form polymeric succinanilic acid,
Name
vinyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(S)=C.[C:4]1(=[O:10])[O:9][C:7](=[O:8])[CH:6]=[CH:5]1.[NH2:11][C:12]1[CH:20]=[CH:19][C:15](C(O)=O)=[CH:14][CH:13]=1>>[C:4]([OH:9])(=[O:10])[CH2:5][CH2:6][C:7]([NH:11][C:12]1[CH:20]=[CH:19][CH:15]=[CH:14][CH:13]=1)=[O:8]

Inputs

Step One
Name
vinyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)NC1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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